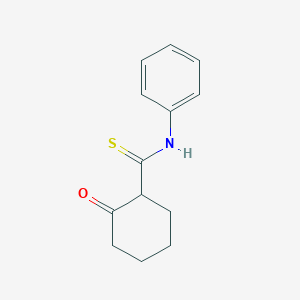
Cyclohexanecarbothioamide, 2-oxo-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarbothioamide, 2-oxo-N-phenyl- is an organic compound with the molecular formula C13H15NOS It is a derivative of cyclohexane and contains a thioamide group, making it a valuable compound in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarbothioamide, 2-oxo-N-phenyl- can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of Cyclohexanecarbothioamide, 2-oxo-N-phenyl- often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbothioamide, 2-oxo-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioamides.
Scientific Research Applications
Cyclohexanecarbothioamide, 2-oxo-N-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarbothioamide, 2-oxo-N-phenyl- involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarbothioamide, 2,6-dioxo-N-phenyl-
- 2-Oxo-1,2-dihydroquinoline-3-carboxamides
- Phenylacetylglutamine
Uniqueness
Cyclohexanecarbothioamide, 2-oxo-N-phenyl- is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its thioamide group provides distinct reactivity compared to other similar compounds, making it valuable in various research and industrial applications .
Properties
CAS No. |
20368-65-4 |
|---|---|
Molecular Formula |
C13H15NOS |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
2-oxo-N-phenylcyclohexane-1-carbothioamide |
InChI |
InChI=1S/C13H15NOS/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,16) |
InChI Key |
QQDQIUSEPHIKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















